molecular formula C20H24ClN3O2 B5493780 2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-METHOXYPHENYL)ACETAMIDE

2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-METHOXYPHENYL)ACETAMIDE

Cat. No.: B5493780
M. Wt: 373.9 g/mol
InChI Key: CJUSLOBCQNBOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-METHOXYPHENYL)ACETAMIDE is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorophenylmethyl group and an acetamide group attached to a methoxyphenyl moiety.

Preparation Methods

The synthesis of 2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with piperazine to form 2-chlorobenzylpiperazine. This intermediate is then reacted with 2-methoxyphenylacetyl chloride to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Chemical Reactions Analysis

2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-METHOXYPHENYL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound is known to bind to histamine H1 receptors, thereby inhibiting the action of histamine and reducing allergic responses. Additionally, it may interact with other cellular pathways involved in inflammation and cell proliferation .

Properties

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-26-19-9-5-4-8-18(19)22-20(25)15-24-12-10-23(11-13-24)14-16-6-2-3-7-17(16)21/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUSLOBCQNBOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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